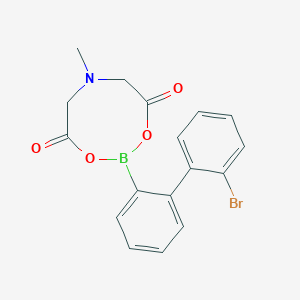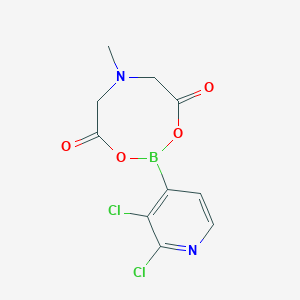
2-Bromobiphenyl-2'-boronic acid mida ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobiphenyl-2’-boronic acid MIDA ester, 97% is a protected boronic acid derivative. It is composed of a biphenyl structure with a bromine atom at the 2-position and a boronic acid group protected by methylimindodiacetic acid (MIDA) at the 2’-position. This compound is known for its stability and prolonged shelf life, making it a valuable reagent in various chemical reactions, particularly in cross-coupling sequences .
Métodos De Preparación
The synthesis of 2-Bromobiphenyl-2’-boronic acid MIDA ester typically involves the protection of the boronic acid group with methylimindodiacetic acid (MIDA). The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
2-Bromobiphenyl-2’-boronic acid MIDA ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cross-Coupling Reactions: The boronic acid group, protected by MIDA, can participate in Suzuki-Miyaura coupling reactions under specific conditions, forming carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). Major products formed from these reactions include substituted biphenyls and various boronic acid derivatives .
Aplicaciones Científicas De Investigación
2-Bromobiphenyl-2’-boronic acid MIDA ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 2-Bromobiphenyl-2’-boronic acid MIDA ester involves its role as a protected boronic acid. The MIDA group protects the boronic acid from premature reactions, allowing for selective and iterative cross-coupling sequences. The compound acts as a substrate in palladium-catalyzed reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and the formation of intermediate complexes with the palladium catalyst .
Comparación Con Compuestos Similares
2-Bromobiphenyl-2’-boronic acid MIDA ester is unique due to its stability and prolonged shelf life compared to other boronic acid derivatives. Similar compounds include:
Phenylboronic acid: A simpler boronic acid derivative without the MIDA protection.
2-Bromobiphenyl-2’-boronic acid: The unprotected form of the compound.
Biphenyl-2-boronic acid MIDA ester: A similar compound with a different substitution pattern on the biphenyl structure.
These similar compounds may lack the stability and selective reactivity provided by the MIDA protection, making 2-Bromobiphenyl-2’-boronic acid MIDA ester a preferred choice in many synthetic applications.
Propiedades
IUPAC Name |
2-[2-(2-bromophenyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BBrNO4/c1-20-10-16(21)23-18(24-17(22)11-20)14-8-4-2-6-12(14)13-7-3-5-9-15(13)19/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLANPHYJDQCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204497.png)




![2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8204525.png)
![[alpha-(4-Chlorophenylsulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B8204526.png)
![1-(5-Bromo-2-pyridyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204528.png)
![N-[(1S,2S)-2-Amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B8204535.png)
